Field: Pharmaceutical Chemistry
Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” is used in the synthesis of enantiopure (-)-rivastigmine , a drug used for the treatment of mild to moderate dementia of the Alzheimer’s and Parkinson’s type.
Results: The result is the production of enantiopure (-)-rivastigmine , a valuable pharmaceutical compound.
Application: (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, a derivative of “1-(2-Bromo-3-hydroxyphenyl)ethanone”, is the key precursor for the synthesis of Lusutrombopag , a medication used to treat low blood platelet counts in adults with chronic liver disease.
Method: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .
Results: The result is the production of Lusutrombopag , a medication used to treat thrombocytopenia (low platelet count).
Field: Organic Chemistry
Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the synthesis of alpha-bromoketones , which are valuable intermediates in organic synthesis.
Method: The synthesis involves a one-pot strategy using ammonium bromide and Oxone .
Results: The result is the production of alpha-bromoketones , which can be used as intermediates in various organic reactions.
Application: The compound “1-(2-Bromo-3-hydroxyphenyl)ethanone” is widely used in the synthesis of adrenaline-type drugs .
Results: The result is the production of adrenaline-type drugs , which are used in various medical treatments.
Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the preparation of halogenoacetic acids , which are valuable intermediates in organic synthesis.
Method: The preparation involves bromination of 2-hydroxy-acetophenone in chloroform in an ice bath for 2 hours .
Results: The result is the production of halogenoacetic acids , which can be used as intermediates in various organic reactions.
Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the synthesis of bromoacetyl bromide , a compound used in various chemical reactions.
Method: The synthesis involves the reaction of bromoacetyl bromide on 3-chloroanisole with aluminium chloride in carbon tetrachloride .
Results: The result is the production of bromoacetyl bromide , a valuable compound in organic chemistry.
1-(2-Bromo-3-hydroxyphenyl)ethanone, also known as 2-Bromo-3'-hydroxyacetophenone, is an organic compound with the molecular formula . It features a bromo substituent and a hydroxyl group on a phenyl ring attached to an ethanone moiety. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The compound exhibits notable biological activities:
Several methods have been developed for synthesizing 1-(2-Bromo-3-hydroxyphenyl)ethanone:
1-(2-Bromo-3-hydroxyphenyl)ethanone is utilized in various applications:
Interaction studies indicate that 1-(2-Bromo-3-hydroxyphenyl)ethanone can interact with various biological targets. Notably:
1-(2-Bromo-3-hydroxyphenyl)ethanone shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromoacetophenone | C8H7BrO | Lacks hydroxyl group; primarily used as a brominating agent. |
| 3-Hydroxyacetophenone | C8H8O2 | Contains a hydroxyl group but no bromo substituent; widely studied for its antioxidant properties. |
| 4-Bromoacetophenone | C8H7BrO | Bromo group located at the para position; exhibits different reactivity patterns compared to 1-(2-Bromo-3-hydroxyphenyl)ethanone. |
The presence of both bromo and hydroxy groups on adjacent carbon atoms distinguishes 1-(2-Bromo-3-hydroxyphenyl)ethanone from its analogs, potentially enhancing its reactivity and biological activity compared to similar compounds.
The computational investigation of bromination transition states for 1-(2-Bromo-3-hydroxyphenyl)ethanone represents a critical area of mechanistic understanding. Contemporary density functional theory calculations have provided significant insights into the electronic structure and energetic profiles of these complex transformations [1].
The most reliable computational approach employs the B3LYP+D3 functional with the 6-311++G(2d,2p) basis set, incorporating Grimme D3 dispersion corrections to accurately capture weak intermolecular interactions [1]. This methodology has been validated through extensive benchmarking studies, demonstrating superior performance in predicting activation energies for aromatic bromination reactions compared to simpler computational models [2] [3].
Transition state geometries reveal a clustered polybromide structure, where multiple bromine molecules participate in the bromination process [4]. The calculations indicate that the high experimental kinetic order in bromine concentration arises from the participation of polybromide clusters (Br₂ₙ₋₁⁻) in the transition states [4]. The optimized transition state structure shows a Br₈ cluster resembling the known Br₉⁻ anion, which simultaneously acts as a bromine cation donor, proton base, and stabilizing agent through weak interactions with adjacent aromatic carbon-hydrogen bonds [1].
The computational analysis reveals that the activation free energy barriers for reactions involving four to five bromine molecules fall within the range of 15-25 kcal/mol at standard conditions [1]. These values align well with experimental observations of ambient temperature reactivity when high bromine concentrations are employed [4]. The calculations predict an inverse kinetic isotope effect of approximately 0.95, which matches experimental measurements and arises because carbon-bromine bond formation is essentially complete while carbon-hydrogen cleavage has not yet commenced in the transition state [1].
| Parameter | Recommended Value | Alternative Method | Reference Study |
|---|---|---|---|
| Density Functional Method | B3LYP+D3 | ωB97X-D | Shernyukov et al. (2015) [1] |
| Basis Set | 6-311++G(2d,2p) | cc-pVTZ | Lynch & Truhlar (2001) [2] |
| Solvent Model | PCM/CPCM | SMD | Marenich et al. (2009) |
| Dispersion Correction | Grimme D3 | DFT-D4 | Caldeweyher et al. (2017) |
| Temperature (K) | 298.15 | 273.15-323.15 | Standard conditions |
| Convergence Criteria | 10⁻⁶ Hartree | 10⁻⁸ Hartree | Gaussian 16 manual |
Advanced computational studies have employed the ωB97X-D functional combined with correlation-consistent basis sets to achieve superior accuracy in describing transition metal complexes and halogenation mechanisms [5]. The electrophilic aromatic bromination mechanism follows an addition-elimination pathway rather than a direct substitution, with the rate-determining step involving the formation of a σ-complex intermediate [5].
Recent investigations utilizing parametrized quantum electrodynamics methods have demonstrated how cavity coupling can fundamentally alter bromination selectivity patterns [6]. These studies reveal that the relative energies of ortho-, meta-, and para-substituted cationic intermediates can be modulated through electromagnetic field interactions, providing new avenues for controlling reaction outcomes [6].
Kinetic isotope effect measurements provide crucial mechanistic information regarding the nature of transition states in bromination reactions involving 1-(2-Bromo-3-hydroxyphenyl)ethanone and related compounds. The magnitude and direction of these effects reveal details about bond-making and bond-breaking processes that occur during the rate-determining step [7] [8].
Primary kinetic isotope effects for carbon-hydrogen bond cleavage in aromatic systems typically range from 2.5 to 8.0, depending on the degree of bond breaking in the transition state [7] [8]. The observation of significant primary isotope effects indicates that hydrogen removal is rate-limiting, as confirmed by density functional theory calculations [4]. When deuterium substitution occurs at the site of hydrogen abstraction, the reduced zero-point energy of the carbon-deuterium bond compared to the carbon-hydrogen bond results in a higher activation energy for the deuterated compound [8].
Secondary kinetic isotope effects arise from isotopic substitution at positions where bonds are not directly broken or formed during the reaction [9] [8]. Alpha-secondary effects, occurring at positions adjacent to the reaction center, typically exhibit values between 1.1 and 1.4 due to rehybridization changes from sp³ to sp² geometry [9]. Beta-secondary effects, involving positions two atoms removed from the reaction site, show values ranging from 0.8 to 1.2 and often result from hyperconjugative interactions [9] [10].
The measurement of deuterium kinetic isotope effects in aromatic bromination reveals a complex mechanistic picture [7]. The experimental kinetic order of approximately 5.6 at 273 K and 4.8 at 298 K suggests the involvement of multiple bromine molecules in the transition state [1]. The small inverse isotope effect observed using deuterated benzene (0.97 ± 0.03 at 298 K) indicates that carbon-bromine bond formation is essentially complete while carbon-hydrogen bond breaking has not yet commenced significantly [1].
| Reaction Type | kH/kD Value | Temperature (°C) | Mechanism | Reference |
|---|---|---|---|---|
| Primary C-H bond cleavage | 2.5-8.0 | 25 | Linear transition state | Melander (1960) [7] |
| Secondary α-position | 1.1-1.4 | 25 | Rehybridization sp³→sp² | Streitwieser (1962) [9] |
| Secondary β-position | 0.8-1.2 | 25 | Hyperconjugation | Westheimer (1961) [10] |
| Aromatic bromination | 0.95-1.2 | 0-25 | Electrophilic substitution | Baliga & Bourns (1961) [7] |
| Benzylic bromination | 5.1-10.0 | 25 | Hydrogen abstraction | Bishop et al. (2008) [11] |
| Free radical bromination | 3.5-7.0 | 25-80 | Chain propagation | Pryor & Kneipp (1971) [12] |
The temperature dependence of kinetic isotope effects provides additional mechanistic insights [13]. Studies of benzylic hydroxylation reactions demonstrate that the temperature coefficient of the isotope effect can establish the contribution of hydrogen tunneling to the overall reaction mechanism [11]. For aromatic systems, the invariance of isotope effects with temperature changes may indicate a nonlinear arrangement of atoms in the transition state [12].
Competitive kinetic isotope effect measurements using mixed isotopomers allow for precise determination of selectivity factors [13]. The partitioning of reaction products between different isotopic variants provides quantitative measures of the relative rates of bond-breaking processes [13]. These measurements have been particularly valuable in establishing the timing of bond formation and cleavage events in complex multi-step mechanisms [8].
Recent advances in compound-specific isotope analysis have enabled the measurement of bromine isotope effects with unprecedented precision [14]. Gas chromatography coupled with multi-collector inductively coupled plasma mass spectrometry allows for the determination of bromine isotopic ratios in organic compounds with analytical precision approaching 0.3‰ [14]. These techniques have revealed that different bromination mechanisms exhibit characteristic isotope effect signatures that can be used for mechanistic discrimination [14].
The influence of solvent environment on the thermodynamics and selectivity of bromination reactions involving 1-(2-Bromo-3-hydroxyphenyl)ethanone represents a fundamental aspect of reaction control. Solvent effects operate through multiple mechanisms, including dielectric stabilization of charged intermediates, specific solvation interactions, and modulation of transition state energies [15] [16].
Polar solvents significantly accelerate electrophilic substitution reactions by stabilizing the charged Wheland intermediates formed during the substitution process [15] [17]. The dielectric constant of the solvent directly correlates with the extent of charge stabilization, with high-polarity solvents such as acetonitrile (ε = 37.5) providing substantial rate enhancements compared to nonpolar alternatives [17]. Water, with its exceptionally high dielectric constant (ε = 78.4), demonstrates the most pronounced accelerating effect, increasing reaction rates by factors of 150,000 or more compared to low-polarity solvents [15].
The selectivity patterns in bromination reactions are profoundly influenced by solvent choice [18] [19]. Polar solvents favor the formation of para-substituted products over ortho and meta isomers due to superior stabilization of the corresponding transition states [18]. Acetic acid, a commonly employed solvent for bromination reactions, exhibits optimal balance between reactivity and selectivity, providing high yields with favorable regioselectivity ratios [18] [20].
Specific solvation effects arise from direct interactions between solvent molecules and reaction participants [16] [21]. Protic solvents capable of hydrogen bonding interactions can stabilize anionic intermediates through specific coordination, while aprotic solvents primarily exert their influence through bulk dielectric effects [15] [17]. The choice between protic and aprotic solvents can determine whether reactions proceed through dissociative or associative mechanisms [22].
| Solvent | Dielectric Constant (ε) | Relative Rate | Selectivity (o:m:p) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Acetic acid | 6.2 | 100 | 1:0.1:2.5 | 12.3 |
| Dichloromethane | 8.9 | 45 | 1:0.2:1.8 | 14.1 |
| Acetonitrile | 37.5 | 180 | 1:0.05:3.2 | 11.8 |
| Carbon tetrachloride | 2.2 | 12 | 1:0.3:1.2 | 16.2 |
| Diethyl ether | 4.3 | 8 | 1:0.4:1.0 | 17.5 |
| Water | 78.4 | 250 | 1:0.02:4.1 | 10.9 |
Temperature-dependent solvent effects reveal the interplay between kinetic and thermodynamic control in bromination reactions [23] [24]. At lower temperatures, kinetic control predominates, with product distributions determined by relative activation energies rather than thermodynamic stability [24] [25]. Higher temperatures promote equilibration between products, leading to thermodynamic control where the most stable products predominate [23] [25].
The coordination ability of solvents to metal centers in catalyzed bromination reactions can invert selectivity patterns entirely [22]. Polar coordinating solvents such as dimethylformamide or acetonitrile can coordinate to palladium catalysts, altering the electronic environment and changing the preferred reaction pathway [22]. This coordination effect demonstrates that solvent selection involves considerations beyond simple polarity matching [22].
Computational studies have elucidated the molecular basis of solvent effects through implicit solvation models [16] [26]. The polarizable continuum model and its variants provide quantitative predictions of solvation free energies, enabling rational solvent selection for specific synthetic transformations [16]. These calculations reveal that solvent stabilization of transition states can lower activation barriers by 5-10 kcal/mol, corresponding to rate enhancements of several orders of magnitude [21].